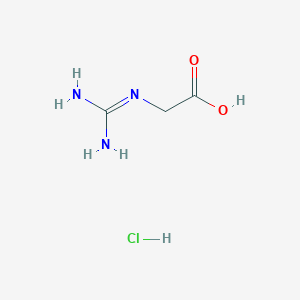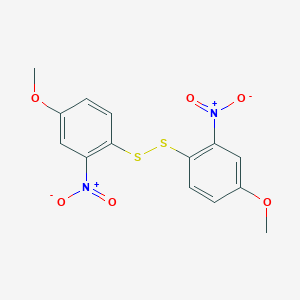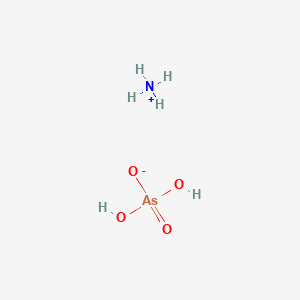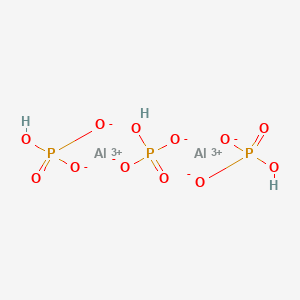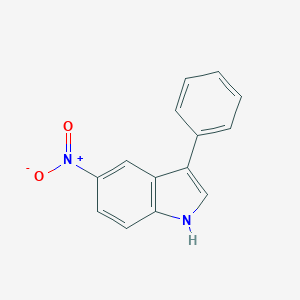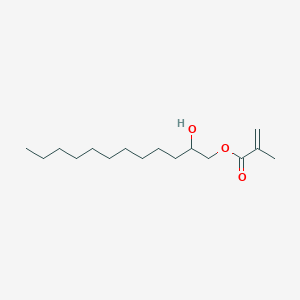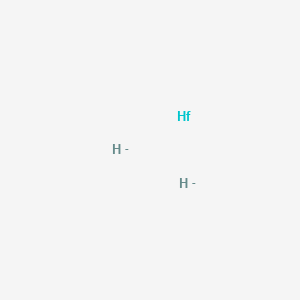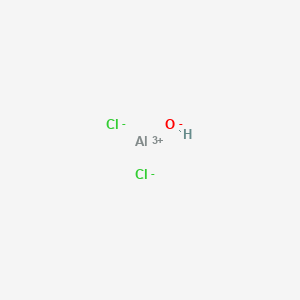
Aluminum chloride hydroxide (AlCl2(OH))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum chloride hydroxide (AlCl2(OH)) is a compound that has been widely used in scientific research due to its unique properties and applications. This compound is a white solid that is soluble in water and has a molecular weight of 121.94 g/mol. It is commonly used as a coagulant in water treatment, as well as in the production of aluminum metal. In recent years, there has been an increasing interest in the use of AlCl2(OH) in various scientific applications, including its use in the synthesis of nanoparticles and in biomedical research.
Wirkmechanismus
The mechanism of action of AlCl2(OH) is not fully understood, but it is believed to function as a coagulant by neutralizing the negatively charged particles in water. This results in the formation of larger particles that can be easily removed through sedimentation or filtration. In addition, AlCl2(OH) has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects
AlCl2(OH) has been shown to have a range of biochemical and physiological effects. In animal studies, exposure to this compound has been associated with changes in liver function, as well as alterations in blood chemistry and lipid metabolism. However, the significance of these effects in humans is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AlCl2(OH) in lab experiments is its ability to effectively coagulate suspended particles in water, which makes it a useful tool in water treatment research. In addition, its antimicrobial properties make it a potential candidate for use in biomedical research. However, one of the limitations of using AlCl2(OH) is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on AlCl2(OH). One potential area of research is the development of new synthesis methods for this compound, which may improve its efficiency and reduce its toxicity. In addition, further research is needed to fully understand the mechanism of action of AlCl2(OH) and its potential applications in various fields, including water treatment and biomedical research. Finally, more studies are needed to evaluate the potential health effects of exposure to this compound, particularly in humans.
Synthesemethoden
The synthesis of AlCl2(OH) can be achieved through several methods, including the reaction of aluminum chloride with water, the reaction of aluminum hydroxide with hydrochloric acid, and the reaction of aluminum sulfate with sodium hydroxide. The most commonly used method is the reaction of aluminum chloride with water, which produces AlCl2(OH) and hydrogen chloride gas.
Wissenschaftliche Forschungsanwendungen
AlCl2(OH) has been widely used in scientific research due to its unique properties and applications. One of the most significant applications of this compound is in the synthesis of nanoparticles. AlCl2(OH) has been shown to be an effective precursor for the synthesis of aluminum-based nanoparticles, which have a wide range of applications in various fields, including electronics, catalysis, and biomedical research.
Eigenschaften
CAS-Nummer |
14215-15-7 |
|---|---|
Produktname |
Aluminum chloride hydroxide (AlCl2(OH)) |
Molekularformel |
AlCl2H2O |
Molekulargewicht |
114.89 g/mol |
IUPAC-Name |
aluminum;dichloride;hydroxide |
InChI |
InChI=1S/Al.2ClH.H2O/h;2*1H;1H2/q+3;;;/p-3 |
InChI-Schlüssel |
IDOSCGGXFAKNLS-UHFFFAOYSA-K |
SMILES |
[OH-].[Al+3].[Cl-].[Cl-] |
Kanonische SMILES |
[OH-].[Al+3].[Cl-].[Cl-] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



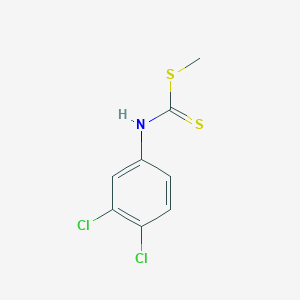
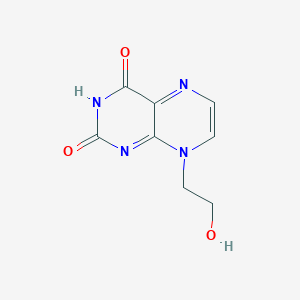

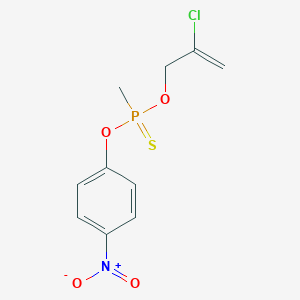

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
